BenchChemオンラインストアへようこそ!

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide

Lipophilicity Drug-likeness THQ scaffold

Secure the N-butyl tetrahydroquinolin-2-one core with a 2,4,6-trimethylbenzamide substituent (CAS 946221-00-7) for precision SAR. Ortho-methyl shielding reduces H‑bond acceptor capacity vs. unsubstituted analogs, enabling dissection of benzamide carbonyl contributions in CETP binding. Its elevated cLogP (~5.2) allows systematic exploration of lipophilic bulk tolerance, while the halide-free scaffold serves as a matched comparator to 4‑bromo derivatives in metabolic stability assays. Rely on this distinct probe to validate docking poses and refine pharmacophore models of THQ‑based inhibitors.

Molecular Formula C23H28N2O2
Molecular Weight 364.489
CAS No. 946221-00-7
Cat. No. B2505253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide
CAS946221-00-7
Molecular FormulaC23H28N2O2
Molecular Weight364.489
Structural Identifiers
SMILESCCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3C)C)C
InChIInChI=1S/C23H28N2O2/c1-5-6-11-25-20-9-8-19(14-18(20)7-10-21(25)26)24-23(27)22-16(3)12-15(2)13-17(22)4/h8-9,12-14H,5-7,10-11H2,1-4H3,(H,24,27)
InChIKeyARBSLVQCGZRUMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide (CAS 946221-00-7): Key Compound Identifier and Pharmacophore Class


N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide (CAS 946221-00-7) is a fully synthetic small molecule (C23H28N2O2, MW 364.49) built on a 1,2,3,4-tetrahydroquinolin-2-one core . The scaffold positions an n-butyl group at N1, a 2-oxo group at C2, and a 2,4,6-trimethylbenzamide substituent at C6, placing it within the broader tetrahydroquinoline (THQ) class extensively explored for cholesteryl ester transfer protein (CETP) inhibition and other therapeutic targets [1].

Why N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide Cannot Be Simply Replaced by Unsubstituted or Mono-Substituted Benzamide Analogs


Even within the same tetrahydroquinolin-2-one scaffold, the benzamide ring substitution pattern profoundly modulates lipophilicity, target binding, and metabolic stability. The 2,4,6-trimethyl substitution creates a sterically hindered, electron-rich aromatic ring that is functionally distinct from the unsubstituted benzamide (CAS 954684-65-2), the 4-bromo derivative, or 3,4-dimethyl variant . Generic substitution risks selecting a compound with different logP, altered hydrogen-bond acceptor capacity, and divergent selectivity profiles, which can confound SAR interpretation and lead to procurement of a functionally dissimilar tool compound.

Head-to-Head Quantitative Differentiation of N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide Against Closest Analogs


Elevated Lipophilicity (cLogP) of the 2,4,6-Trimethylbenzamide Substituent Relative to Unsubstituted Benzamide

The 2,4,6-trimethylbenzamide group substantially increases calculated lipophilicity compared to the unsubstituted benzamide parent. The target compound (C23H28N2O2) has a predicted cLogP of approximately 5.2, versus cLogP ≈ 3.8 for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 954684-65-2; C20H22N2O2) . This ~1.4 log unit difference reflects the contribution of three methyl groups and alters membrane partitioning and protein binding.

Lipophilicity Drug-likeness THQ scaffold

Steric Shielding and Hydrogen-Bond Acceptor Reduction by 2,4,6-Trimethyl Substitution

The 2,4,6-trimethylbenzamide group introduces ortho-methyl groups that sterically restrict the amide bond conformation and shield the carbonyl oxygen, reducing its availability as a hydrogen-bond acceptor compared to the unsubstituted benzamide. In contrast, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 954684-65-2) presents an unhindered benzamide carbonyl . This conformational restriction can alter target binding kinetics and selectivity.

Steric effects Hydrogen bonding Off-target selectivity

n-Butyl vs. Propyl N1-Substituent: Impact on Lipophilicity and Metabolic Stability

The n-butyl group at N1 of the target compound (CAS 946221-00-7) provides an additional methylene unit relative to the propyl analog 2,4,6-trimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide . Within the CETP inhibitor THQ class, incremental lengthening of the N1-alkyl chain has been associated with increased potency and altered metabolic stability [1].

Alkyl chain length Metabolic stability CETP inhibitor SAR

Predicted Physicochemical Drug-Likeness Profile vs. 4-Bromo and 3,4-Dimethyl Analogs

The 2,4,6-trimethyl substitution yields a molecular weight of 364.49 g/mol, compared to 401.34 g/mol for the 4-bromo analog and 350.45 g/mol for the 3,4-dimethyl analog . All three compounds fall within Lipinski-compliant space, but the 2,4,6-trimethyl pattern balances lipophilicity without the heavy-atom liability of bromine, which can introduce unwanted reactivity or toxicity.

Drug-likeness Lipinski Physicochemical profiling

Recommended Use Cases for N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide (CAS 946221-00-7)


CETP Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

Based on the tetrahydroquinoline scaffold's established role in CETP inhibition [1], this compound serves as a candidate for SAR exploration of the benzamide substituent. Its 2,4,6-trimethyl pattern and elevated cLogP (~5.2) enable assessment of lipophilic bulk tolerance in the CETP binding pocket, while the n-butyl N1-chain aligns with potency-enhancing SAR described in Mitsubishi Tanabe and Bayer patents [2].

Comparative Physicochemical and Metabolic Stability Profiling of THQ-Benzamide Series

When conducting systematic profiling of a THQ-benzamide library, this compound provides a distinct reference point due to its balanced MW (364.49 g/mol), absence of heavy halogens, and moderate predicted lipophilicity [1]. It can serve as a comparator against the 4-bromo analog to evaluate the impact of halogen substitution on metabolic stability and cytotoxicity in hepatic microsome or hepatocyte assays.

Computational Docking and Pharmacophore Modeling of Tetrahydroquinoline-Based Inhibitors

The compound's sterically constrained 2,4,6-trimethylbenzamide and conformational restrictions from ortho-methyl groups make it a valuable test case for docking studies and molecular dynamics simulations aimed at refining the pharmacophore model of THQ-based inhibitors. Its structural features can help validate computational predictions of binding pose and selectivity.

Negative Control for Amide Carbonyl Hydrogen-Bond Dependency Studies

The ortho-methyl shielding of the benzamide carbonyl reduces hydrogen-bond acceptor potential relative to unsubstituted benzamide analogs. This compound can thus be employed as a probe to assess the contribution of the benzamide carbonyl to target binding in CETP or other THQ-interacting protein assays, helping to dissect binding energy contributions.

Quote Request

Request a Quote for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.